![molecular formula C8H8N2 B1199643 1-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 27257-15-4](/img/structure/B1199643.png)

1-メチル-1H-ピロロ[2,3-b]ピリジン

概要

説明

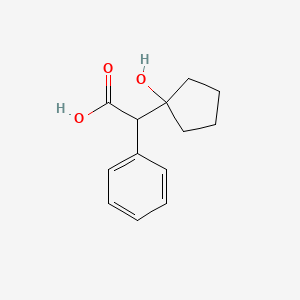

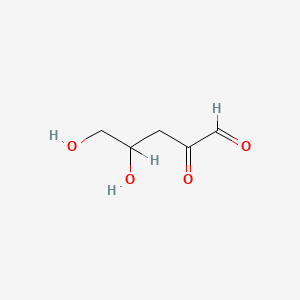

1-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula: C9H8N2O2 . It belongs to the class of pyrrolopyridines and exhibits intriguing structural features. The compound’s systematic name is Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate .

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach utilizes the condensation of appropriate precursors to form the pyrrolopyridine ring system. Further optimization and scalability are areas of ongoing investigation .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring. The methyl group at position 1 enhances the compound’s stability and influences its reactivity. The precise arrangement of atoms and bond angles significantly impacts its properties and interactions with other molecules. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact geometry of this compound .

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including substitution, oxidation, and cyclization processes. Functionalization of the pyrrolopyridine scaffold allows access to diverse derivatives with potential biological activities. Researchers have explored coupling reactions, cross-couplings, and metal-catalyzed transformations to modify this core structure. These reactions serve as building blocks for drug discovery and material science .

科学的研究の応用

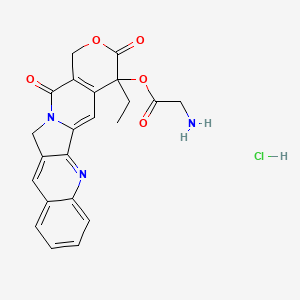

がん治療

1-メチル-1H-ピロロ[2,3-b]ピリジン: 誘導体は、さまざまな種類のがんにおいて重要な役割を果たす線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤として同定されています {svg_1}。これらの誘導体は、がん細胞の増殖を阻害する有望な特性を示し、新しいがん治療薬の開発のためのリード化合物として役立つ可能性があります。

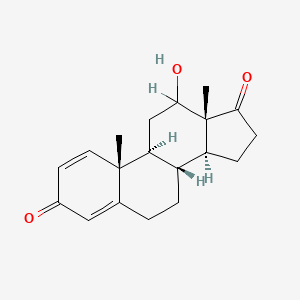

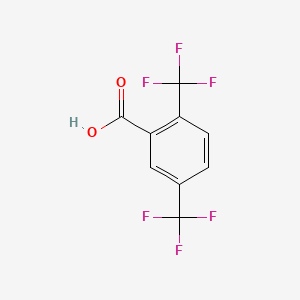

糖尿病管理

1-メチル-1H-ピロロ[2,3-b]ピリジンから誘導された化合物は、血糖値を下げる効果を示しています {svg_2}。これは、1型糖尿病や糖尿病性脂質異常症など、血漿血糖値の上昇を伴う疾患の予防と治療における潜在的な用途を示唆しています。

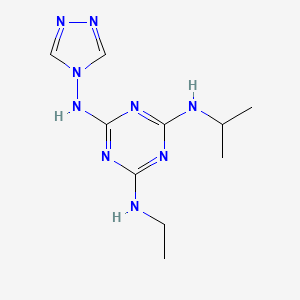

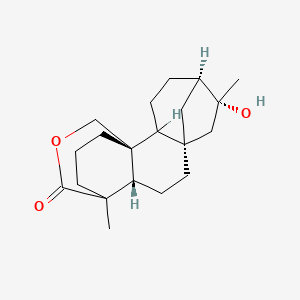

抗てんかん薬

1-メチル-1H-ピロロ[2,3-b]ピリジン構造を含むピロールおよびピロリジンアナログは、抗てんかんおよび抗けいれん特性が注目されています {svg_3}。これは、てんかんの治療のための新しい薬剤の開発への道を開きます。

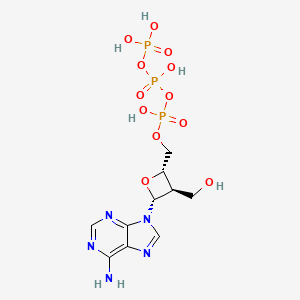

農薬

農業における特定の用途は直接引用されていませんが、1-メチル-1H-ピロロ[2,3-b]ピリジンが属するピロロピラジン誘導体のより広いクラスは、農業における潜在的な用途が認識されています {svg_4}。これは、作物保護または増強のための新しい農薬の開発につながる可能性があります。

材料科学

材料科学において、1-メチル-1H-ピロロ[2,3-b]ピリジンとその誘導体は、複雑な有機分子の合成に使用できます {svg_5}。これらの化合物は、特定の特性を持つ新しい材料を作成するためのビルディングブロックとして役立ちます。

作用機序

The specific mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine depends on its context and intended application. In drug development, researchers investigate its interactions with biological targets, such as enzymes, receptors, or nucleic acids. Understanding the binding modes and molecular recognition events is crucial for designing potent therapeutic agents. Further studies are needed to unravel its precise mode of action .

特性

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCBNCKNQJAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342576 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27257-15-4 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these novel 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives exert their anti-tumor effects?

A1: Research indicates that specific 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, particularly compounds 1f, 3f, and 1l, exhibit anti-tumor activity by acting as cyclin-dependent kinase 1 (CDK1) inhibitors []. This inhibition leads to a cascade of downstream effects, including:

Q2: What is the impact of combining these novel derivatives with existing chemotherapeutic agents like paclitaxel?

A2: Studies show that combining the 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivative 3f with paclitaxel results in a synergistic cytotoxic effect on DMPM cells []. This synergistic effect translates to an enhanced apoptotic response compared to either treatment alone, suggesting a potential for improved therapeutic outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)

![11-(3-methoxypropyl)-3-((tetrahydrofuran-2-yl)methyl)-3H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one](/img/structure/B1199568.png)

![6-(2,5-dimethoxyphenyl)-3-(3-propan-2-yloxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1199569.png)

![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)